molecular formula C14H15NO B5782749 N-(propan-2-yl)naphthalene-1-carboxamide

N-(propan-2-yl)naphthalene-1-carboxamide

Cat. No.: B5782749
M. Wt: 213.27 g/mol
InChI Key: PMSNDIDROFXWJC-UHFFFAOYSA-N
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Description

N-(propan-2-yl)naphthalene-1-carboxamide is a synthetic organic compound with the molecular formula C14H15NO . It belongs to a class of ring-substituted naphthalene-1-carboxanilides that have demonstrated significant and potent biological activities in scientific research. The primary research value of this compound and its structural analogues lies in their potent antimycobacterial activity . Scientific studies have shown that certain naphthalene-1-carboxanilides exhibit strong inhibitory effects against Mycobacterium avium subsp. paratuberculosis (MAP), a non-tuberculous mycobacterial (NTM) species . Specific derivatives, including those with methoxy, methyl, and fluoro substituents, have demonstrated activity levels that were two-fold higher than the standard drug rifampicin and three-fold higher than ciprofloxacin in primary in vitro screening . This makes the naphthalene-1-carboxamide scaffold a highly promising candidate for further investigation in developing novel anti-infective agents, especially against difficult-to-treat mycobacterial infections. Furthermore, research indicates that the mechanism of action for related compounds may involve the inhibition of photosynthetic electron transport (PET) in chloroplasts, as demonstrated in studies using isolated spinach chloroplasts . The presence of the amide (-NHCO-) group is a key functional feature common to many biologically active compounds, contributing to a wide spectrum of effects including antimicrobial and herbicide activity . This versatility underscores the compound's value as a tool for fundamental biochemical and pharmacological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-propan-2-ylnaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(2)15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSNDIDROFXWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be summarized as follows:

  • Formation of naphthalene-1-carboxylic acid chloride

    • Naphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form naphthalene-1-carboxylic acid chloride.
    • Reaction conditions: Reflux, inert atmosphere (e.g., nitrogen or argon).
  • Amidation reaction

    • The naphthalene-1-carboxylic acid chloride is then reacted with isopropylamine to form this compound.
    • Reaction conditions: Reflux, inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized to form naphthalene-1-carboxylic acid and isopropylamine.
    • Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction

    • Reduction of the amide group can yield the corresponding amine.
    • Common reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution

    • Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
    • Common reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Naphthalene-1-carboxylic acid, isopropylamine.

    Reduction: N-(propan-2-yl)naphthalen-1-amine.

    Substitution: Substituted naphthalene derivatives (e.g., halogenated, nitrated compounds).

Scientific Research Applications

Biological Activities

Anticancer Properties
Naphthalene derivatives, including N-(propan-2-yl)naphthalene-1-carboxamide, have been studied for their anticancer potential. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, studies have shown that naphthalene-based compounds can inhibit the proliferation of prostate and bladder cancer cells by disrupting cell cycle progression and triggering cell death mechanisms .

Antimicrobial Effects
The compound has also demonstrated antimicrobial properties. Its efficacy against certain bacterial strains suggests potential applications in developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Anti-inflammatory Activity
Naphthalene derivatives are noted for their anti-inflammatory effects. They may act by inhibiting cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory prostaglandins. This property makes them candidates for treating inflammatory diseases .

Synthetic Utility

Building Block in Organic Synthesis
this compound serves as an essential building block in organic synthesis. Its structure allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules. It can participate in various reactions, such as nucleophilic substitutions and coupling reactions, which are crucial for developing new pharmaceuticals and agrochemicals .

Hybrid Drug Development
The compound's ability to form hybrids with other pharmacophores is significant in drug design. By combining naphthalene with other active moieties, researchers can create multitarget-directed drugs that may enhance therapeutic efficacy while minimizing side effects . This approach is particularly relevant for treating multifactorial diseases such as cancer and neurodegenerative disorders.

Case Studies

Study Reference Focus Findings
AnticancerInduced apoptosis in prostate cancer cell lines; inhibited cell proliferation.
AntimicrobialEffective against specific bacterial strains; mechanism involves membrane disruption.
Anti-inflammatoryInhibition of COX enzymes; potential applications in treating inflammatory conditions.

Pharmaceutical Applications

Therapeutic Potential
The therapeutic applications of this compound extend to its use as a potential treatment for various conditions, including cancer and inflammatory diseases. Its pharmacological profile suggests it could be developed into a novel therapeutic agent with specific targeting capabilities .

Formulation Development
Research into formulation strategies to enhance the bioavailability and stability of this compound is ongoing. Improved formulations could lead to more effective delivery methods, increasing its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(propan-2-yl)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes, disrupt cellular processes, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

N-Aryl vs. N-Alkyl Substitutions

  • N-Aryl Derivatives : Compounds like 2-hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide () and N-(4-methoxyphenyl) analogs () exhibit antimycobacterial and antibacterial activities. The aryl groups allow for electronic tuning (e.g., electron-withdrawing or donating substituents) and π-π interactions with biological targets.
  • N-Alkyl Derivatives : The isopropyl group in the target compound lacks aromaticity but contributes to higher lipophilicity (logP) compared to polar aryl groups. This may enhance membrane permeability but reduce target-specific binding .

Hydroxyl Group Presence

Many active analogs, such as those in and , feature a hydroxyl group on the naphthalene ring, enabling hydrogen bonding with enzymes or receptors. The absence of this group in N-(propan-2-yl)naphthalene-1-carboxamide may reduce binding affinity but improve metabolic stability .

Antimycobacterial Activity

  • N-(4-Propoxyphenyl) Derivative : Exhibited MIC = 12 µM against Mycobacterium tuberculosis with low cytotoxicity, attributed to balanced lipophilicity and electronic effects .
  • However, the lack of electron-withdrawing groups (e.g., nitro, bromo) could limit potency compared to aryl derivatives .

Antibacterial Activity

  • Electron-Withdrawing Groups : Derivatives with nitro (8a, 8b), bromo (6c), or trifluoromethyl (7c) substituents on the phenyl ring showed enhanced activity against MRSA, likely due to increased electrophilicity and target interaction .
  • Isopropyl Substitution : The electron-donating isopropyl group may result in lower antibacterial efficacy unless compensated by higher lipophilicity .

Cytotoxicity and Selectivity

N-(Alkoxyphenyl) derivatives in demonstrated low cytotoxicity (e.g., <50% inhibition of THP-1 cells at active concentrations), whereas N-aryl analogs with strong electron-withdrawing groups (e.g., nitro) showed higher cytotoxicity. The isopropyl group’s neutral electronic nature may reduce off-target effects, but this requires experimental validation .

Data Tables: Key Analogs and Properties

Table 2: Impact of Substituents on Activity

Substituent Type Example Compounds Key Effects on Activity
Alkoxyaryl 4-Propoxyphenyl () High antimycobacterial activity; low cytotoxicity due to optimal lipophilicity .
Electron-Withdrawing Aryl 4-Trifluoromethylphenyl () Enhanced antibacterial activity via electrophilic interactions; moderate cytotoxicity .
Alkyl (Isopropyl) Target compound Predicted higher lipophilicity; potential for improved membrane permeability.

Q & A

Q. What are the established synthetic routes for N-(propan-2-yl)naphthalene-1-carboxamide, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves multi-step organic reactions, such as coupling naphthalene-1-carboxylic acid derivatives with propan-2-amine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) and optimizing coupling conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, sulfonation and nucleophilic substitution reactions are critical for introducing functional groups, with reaction yields highly dependent on anhydrous conditions and stoichiometric control of reagents .

Q. How can researchers characterize the structural properties of this compound using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for twinned or disordered data. Critical parameters include data resolution (<1.0 Å), redundancy for error reduction, and validation using R-factors and electron density maps. High-throughput pipelines combining SHELXC/D/E are recommended for robust phasing .

Q. What preliminary toxicological assessments should be conducted, and which biological endpoints are typically evaluated?

Initial studies should assess acute toxicity via OECD guidelines, focusing on endpoints such as mortality, organ weight changes, and histopathology in rodent models. Systemic effects (hepatic, renal, respiratory) and genotoxicity (Ames test, micronucleus assay) are prioritized. Inhalation and dermal exposure routes should be evaluated using in vitro models (e.g., human cell lines) before in vivo testing .

Q. What known biological activities are reported for naphthalene carboxamide derivatives?

These derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For example, thiadiazole-substituted analogs (e.g., N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide) show activity against bacterial efflux pumps. Assays include minimum inhibitory concentration (MIC) testing and target-specific enzymatic inhibition studies (e.g., kinase or protease assays) .

Q. Which analytical techniques are effective for purity assessment and structural confirmation?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR; 1H/13C) are essential for confirming molecular weight and functional groups. Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity analysis (>95%). Differential scanning calorimetry (DSC) can further validate crystallinity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or target specificity. Meta-analyses comparing EC50/IC50 values under standardized protocols (e.g., CLSI guidelines) are recommended. Dose-response curves should be replicated across independent labs, with orthogonal assays (e.g., SPR for binding affinity) validating mechanistic claims .

Q. What advanced methods elucidate the compound’s interaction with microbial targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes to bacterial proteins (e.g., DNA gyrase). Experimental validation via isothermal titration calorimetry (ITC) quantifies binding constants (Kd), while cryo-EM resolves complex structures at near-atomic resolution .

Q. How can low yields or side reactions during scaled-up synthesis be addressed?

Optimize reaction kinetics using microfluidic reactors for precise temperature and mixing control. Switch to greener solvents (e.g., cyclopentyl methyl ether) to reduce byproducts. Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate formation in real time. Taguchi orthogonal arrays can identify critical factors (e.g., catalyst loading, reaction time) .

Q. How should dose-response studies account for species-specific metabolic differences?

Incorporate pharmacokinetic (PK) modeling to extrapolate interspecies differences in metabolic clearance. Use liver microsomes from human/rodent models to quantify CYP450-mediated metabolism. Adjust dosing regimens based on allometric scaling (body surface area) and plasma protein binding data .

Q. What methodologies resolve crystallographic challenges like twinning or disorder?

For twinned data, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps. For disorder, PART instructions in SHELXL model alternative conformers, while Squeeze (PLATON) removes diffuse solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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